molecular formula C26H30N2O4S B12992692 Methyl 2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B12992692
M. Wt: 466.6 g/mol
InChI Key: DQVJMOKPHDVPGR-UHFFFAOYSA-N
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Description

Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantane, thiophene, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the adamantane-1-carboxylic acid, followed by its conversion to the corresponding amide. The thiophene ring is then introduced through a series of coupling reactions, and the final esterification step yields the desired compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane group is known for its ability to enhance the stability and bioavailability of compounds, while the thiophene ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
  • Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Uniqueness

Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is unique due to the specific substitution pattern on the thiophene ring and the presence of both adamantane and m-tolylcarbamoyl groups. These structural features may confer distinct physicochemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 2-(adamantane-1-carbonylamino)-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C26H30N2O4S/c1-14-5-4-6-19(7-14)27-22(29)21-15(2)20(24(30)32-3)23(33-21)28-25(31)26-11-16-8-17(12-26)10-18(9-16)13-26/h4-7,16-18H,8-13H2,1-3H3,(H,27,29)(H,28,31)

InChI Key

DQVJMOKPHDVPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)OC)C

Origin of Product

United States

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